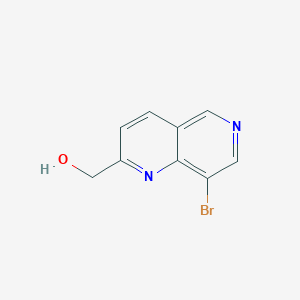
(8-Bromo-1,6-naphthyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Bromo-1,6-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-1,6-naphthyridin-2-yl)methanol typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry and atom-economical approaches are often applied to scale up the synthesis of naphthyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-1,6-naphthyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different functionalized naphthyridines.
Substitution: The bromine atom in the compound can be substituted with other groups using arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts such as Iridium or Palladium .
Major Products
The major products formed from these reactions are various functionalized naphthyridines, which can have significant biological and photochemical properties .
Scientific Research Applications
(8-Bromo-1,6-naphthyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecular architectures.
Mechanism of Action
The mechanism of action of (8-Bromo-1,6-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,6-Naphthyridine: Exhibits pharmacological activities such as anticancer, anti-HIV, and antimicrobial properties.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
Uniqueness
(8-Bromo-1,6-naphthyridin-2-yl)methanol is unique due to its specific functionalization, which imparts distinct biological and photochemical properties. Its bromine substitution allows for further derivatization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
(8-bromo-1,6-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-8-4-11-3-6-1-2-7(5-13)12-9(6)8/h1-4,13H,5H2 |
InChI Key |
BLOZPOYOSOFHRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















